molecular formula C13H13ClN4S B1439401 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine CAS No. 1177344-77-2

4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

Cat. No.: B1439401
CAS No.: 1177344-77-2
M. Wt: 292.79 g/mol
InChI Key: FOYVLCQQDIUGRX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the 4-position and a 3-(1H-imidazol-1-yl)propylamine group at the 2-position. Its molecular formula is C₁₃H₁₂ClN₄S, with a molecular weight of 305.78 g/mol (derived from analogous fluoro-substituted compounds in ). The compound’s structure has been confirmed via spectroscopic methods and X-ray crystallography in related derivatives ().

Synthesis The compound is synthesized through nucleophilic substitution reactions, where a chloro group on the benzothiazole ring is displaced by a primary amine. For example, in analogous syntheses (), 4-chloro-1,3-benzothiazol-2-amine reacts with 3-(1H-imidazol-1-yl)propan-1-amine in polar aprotic solvents like ethanol or DMF, often with a base such as triethylamine to facilitate the reaction.

Applications Benzothiazoles and imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and antitumor properties (). The chlorine substituent enhances lipophilicity and binding affinity, making this compound a candidate for drug discovery, particularly in targeting enzymes like N-myristoyltransferase () or microbial proteins.

Properties

IUPAC Name

4-chloro-N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4S/c14-10-3-1-4-11-12(10)17-13(19-11)16-5-2-7-18-8-6-15-9-18/h1,3-4,6,8-9H,2,5,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYVLCQQDIUGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine generally follows a multi-step approach:

  • Step 1: Synthesis of the benzothiazole core
    The benzothiazole nucleus is typically constructed via cyclization of an appropriately substituted aniline derivative with a sulfur source, such as ammonium thiocyanate or thioacyl chloride, under reflux conditions in ethanol or other solvents. This step often involves intramolecular cyclization and rearrangements to form the benzothiazole ring system.

  • Step 2: Introduction of the chloro substituent at the 4-position
    Chlorination reactions are employed to selectively introduce the chloro group on the benzothiazole ring. This can be achieved using reagents such as thionyl chloride or N-chlorosuccinimide under controlled conditions.

  • Step 3: Attachment of the 3-(1H-imidazol-1-yl)propyl side chain
    The imidazolylpropylamine moiety is introduced via nucleophilic substitution or alkylation reactions. Typically, a 2-chloro-substituted benzothiazole intermediate reacts with 3-(1H-imidazol-1-yl)propylamine, where the amine acts as a nucleophile displacing the chlorine atom.

  • Step 4: Purification and crystallization
    The final compound is purified by recrystallization using solvents such as ethanol or chloroform/methanol mixtures. Slow evaporation at low temperatures (e.g., 4°C) promotes single-crystal growth suitable for characterization.

This overall synthetic route is supported by literature on related benzothiazole-imidazole derivatives and is adaptable for both laboratory and industrial scale synthesis.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Cyclization to benzothiazole core Aniline derivative + ammonium thiocyanate in EtOH reflux Efficient ring closure; yields 2-aminobenzothiazole intermediate
2 Chlorination Thionyl chloride or N-chlorosuccinimide at controlled temp Selective chlorination at 4-position on benzothiazole ring
3 Nucleophilic substitution 2-chlorobenzothiazole + 3-(1H-imidazol-1-yl)propylamine, base (e.g., triethylamine), solvent (DMF or chloroform), reflux 6–12 h Displacement of chlorine by amine; yields target compound
4 Purification Recrystallization in ethanol or chloroform/methanol mixture, slow evaporation at 4°C Promotes formation of single crystals for characterization

Research Findings and Characterization

  • Reaction Yields and Optimization
    Typical yields for the nucleophilic substitution step range from moderate to good (50–80%), depending on solvent choice, temperature, and reaction time. Use of bases such as triethylamine enhances nucleophilicity and reaction rate. Continuous flow synthesis techniques have been reported to improve control and scalability.

  • Structural Confirmation

    • X-ray Crystallography : Confirms molecular geometry, including dihedral angles between benzothiazole and imidazole rings (e.g., ~66° in related compounds), and verifies substitution position.
    • NMR Spectroscopy : Proton NMR identifies characteristic signals such as aromatic protons, imidazole protons (δ ~7.0–7.7 ppm), and NH protons (δ ~7.3 ppm). Methyl or chloro substituents show distinct chemical shifts.
    • IR Spectroscopy : Detects functional groups such as NH stretching (~3178 cm⁻¹) and C=N/C=S vibrations (~1600–1470 cm⁻¹).
  • Crystallization Conditions
    Slow evaporation at 4°C in ethanol or chloroform/methanol mixtures is optimal for obtaining high-quality single crystals, facilitating X-ray diffraction studies.

Comparative Table of Preparation Methods for Related Benzothiazole-Imidazole Compounds

Compound Key Synthetic Step Solvent System Reaction Time Yield (%) Characterization Techniques
N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine Nucleophilic substitution of 6-methyl-2-aminobenzothiazole with imidazolylpropylamine DMF, triethylamine 6–12 h 60–75 NMR, IR, X-ray crystallography
6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine hydrate Multi-step: cyclization, chlorination, substitution Ethanol, chloroform Multi-step Moderate NMR, IR, Mass spectrometry
2-chloro-1,3-benzothiazole derivatives + imidazolylalkylamine Nucleophilic aromatic substitution Chloroform, reflux 10 h Moderate NMR, elemental analysis

Industrial and Scale-Up Considerations

  • Continuous Flow Synthesis
    Industrial production benefits from continuous flow reactors allowing precise temperature and reagent control, leading to improved yields and reproducibility.

  • Real-Time Monitoring
    Implementation of in-line spectroscopic techniques (e.g., IR, UV-Vis) enables monitoring of reaction progress, ensuring optimal conversion and purity.

  • Solvent Recycling Use of ethanol and chloroform/methanol mixtures allows solvent recovery and reuse, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the benzothiazole ring or the imidazole moiety.

    Electrophilic Substitution: The aromatic benzothiazole ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could introduce hydroxyl groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a benzothiazole moiety often exhibit anticancer properties. The imidazole group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation.

  • Mechanism of Action : The compound is believed to inhibit specific enzymes or pathways that are crucial for tumor growth. For instance, studies have shown that benzothiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

Antimicrobial Properties

Benzothiazole derivatives have been reported to possess significant antimicrobial activity against various pathogens.

  • Case Study : A study demonstrated the efficacy of similar compounds against resistant strains of bacteria, suggesting that the incorporation of the imidazole group could enhance the antimicrobial spectrum of activity .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of benzothiazole derivatives have highlighted their ability to mitigate oxidative stress and neuroinflammation.

  • Research Findings : In vitro studies showed that these compounds can reduce neuronal cell death induced by oxidative stress, indicating potential applications in neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine.

Structural FeatureActivity Implication
Benzothiazole RingAnticancer and antimicrobial properties
Imidazole GroupEnhanced interaction with biological targets
Chlorine SubstitutionPotential increase in lipophilicity and bioavailability

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing appropriate precursors to form the benzothiazole core.
  • Substitution Reactions : Introducing the imidazole and propyl groups via nucleophilic substitution.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions in enzyme active sites, inhibiting their activity. The benzothiazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
4-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine (Target) C₁₃H₁₂ClN₄S 305.78 4-Cl, 2-(3-imidazol-1-ylpropyl) Antimicrobial, antitumor (inferred)
5-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine C₁₄H₁₅ClN₄S 306.81 5-Cl, 4-CH₃, 2-(3-imidazol-1-ylpropyl) Enhanced lipophilicity, potential CNS activity
4-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine C₁₃H₁₃FN₄S 276.33 4-F, 2-(3-imidazol-1-ylpropyl) Lower molecular weight, improved solubility
6-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine C₁₃H₁₃FN₄S 276.33 6-F, 2-(3-imidazol-1-ylpropyl) Discontinued due to stability issues
2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine C₂₀H₁₇BrN₆ 445.30 2-(4-Br-phenyl), quinazoline core Antitumor, antimicrobial

Key Differences and Implications

Substituent Position and Halogen Effects The 4-chloro substitution in the target compound vs. 5-chloro-4-methyl in ’s analog alters steric and electronic properties. Fluoro analogs () exhibit lower molecular weights and higher solubility but reduced metabolic stability compared to chloro derivatives, as fluorine’s electronegativity impacts hydrogen bonding .

Biological Activity

  • The quinazoline derivative () shows broader antimicrobial activity due to its extended aromatic system, but the benzothiazole core in the target compound offers better synthetic accessibility .
  • Imidazole-containing compounds (e.g., ) demonstrate inhibitory effects on enzymes like N-myristoyltransferase, suggesting the target compound could be optimized for similar targets .

Crystallographic and Stability Data

  • X-ray studies () confirm the (E)-configuration of imine functionalities in related compounds, which is critical for maintaining planar geometry and intermolecular hydrogen bonding ().
  • Discontinued fluoro analogs () highlight the importance of substituent choice in drug development, where halogen size and position affect pharmacokinetics .

Research Findings and Data

Hydrogen Bonding and Crystal Packing

  • The imidazole ring in the target compound participates in N–H···N hydrogen bonds, forming supramolecular networks critical for crystal stability ().
  • Methyl or halogen substituents disrupt these interactions, as seen in the lower melting point of 5-chloro-4-methyl analog (438–440 K) compared to the target compound’s predicted higher thermal stability .

Biological Activity

4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, including anti-cancer properties, anti-inflammatory effects, and other pharmacological potentials.

  • Molecular Formula : C13H13ClN4S
  • Molecular Weight : 292.79 g/mol
  • CAS Number : Not specified in the results but can be derived from the molecular structure.

Biological Activity Overview

The biological activities of benzothiazole derivatives, including this compound, have been widely studied. These compounds are known for their diverse pharmacological properties, including:

  • Anti-cancer Activity : Many studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Compounds in this class have been reported to reduce inflammatory markers such as IL-6 and TNF-α.
  • Antimicrobial Properties : Some derivatives exhibit activity against bacterial and fungal pathogens.

Anti-Cancer Activity

Recent research has highlighted the anti-cancer potential of benzothiazole derivatives. For instance, a study synthesized multiple benzothiazole compounds and tested their effects on human cancer cell lines. The active compound demonstrated significant inhibition of cell proliferation and migration at low concentrations (1-4 µM), promoting apoptosis and causing cell cycle arrest similar to known anticancer agents .

Table 1: Summary of Anti-Cancer Activity

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound B7A4312Apoptosis induction
Compound B7A5491Cell cycle arrest
Compound B7H12994Migration inhibition

Anti-Inflammatory Effects

The compound's ability to modulate inflammatory responses has also been documented. Studies indicate that benzothiazole derivatives can significantly decrease the production of pro-inflammatory cytokines. For example, a specific derivative was shown to lower IL-6 levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Properties

Benzothiazole derivatives have exhibited promising antimicrobial activity against various pathogens. A recent evaluation showed that certain modifications to the benzothiazole scaffold enhanced antibacterial effectiveness against Gram-positive bacteria .

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the effects of a series of benzothiazole derivatives on human lung cancer cells (A549). The results indicated that certain compounds not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways .
  • Inflammation Model : In an animal model of inflammation, a benzothiazole derivative was administered to assess its impact on paw edema induced by carrageenan. The results demonstrated a significant reduction in edema compared to control groups, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Question

  • Isolation : Initial isolation often involves precipitation in cold water, yielding a crude product as a colorless oil .
  • Recrystallization : For crystallographic studies, recrystallization in acetone produces high-purity crystals (e.g., 438–440 K melting point) .
  • Validation : Thin-layer chromatography (TLC) for preliminary checks, followed by ¹H/¹³C NMR for structural confirmation . Purity >95% is typically required for biological assays .

What advanced structural characterization techniques are recommended, and how do they resolve ambiguities?

Advanced Research Question

  • X-ray Crystallography : Resolves bond angles, torsion angles, and hydrogen-bonding networks. For example, the title compound’s crystal structure (space group P1̄) was determined using SHELXTL software, with R factor = 0.073 . ORTEP-3 graphical tools aid in visualizing thermal ellipsoids and molecular packing .
  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) confirms imidazole proton signals at δ 7.6–8.1 ppm and benzothiazole protons at δ 6.8–7.5 ppm .
  • Contradictions : Discrepancies in reported yields (84% vs. 95%) may arise from differences in solvent purity, base strength, or recrystallization protocols .

How can researchers design bioactivity assays for this compound, given its structural analogs?

Advanced Research Question

  • Target Selection : Imidazo-quinazolines exhibit antibacterial (e.g., Staphylococcus aureus MIC = 2 µg/mL) and antitumor activity (e.g., IC₅₀ = 1.5 µM in HeLa cells) .
  • Assay Design :
    • In vitro : Use CRF₁ receptor binding assays (IC₅₀ < 3 nM) with cAMP inhibition in Y79 retinoblastoma cells .
    • In vivo : Evaluate stress-induced ACTH secretion in rodent models (ID₅₀ = 1 mg/kg i.v.) .
  • Structure-Activity Relationship (SAR) : Modify the 4-chloro substituent or imidazole propyl chain to enhance solubility or target affinity .

What mechanistic insights explain the nucleophilic substitution reaction’s efficiency?

Advanced Research Question

  • Reaction Pathway : The chloro group at position 4 of the benzothiazole is highly electrophilic due to electron-withdrawing effects of the thiazole ring.
  • Role of Base : TEA or Et₃N deprotonates the amine, enhancing nucleophilicity and preventing HCl-induced side reactions .
  • Solvent Effects : DMF stabilizes the transition state via polar aprotic interactions, accelerating substitution .

How should researchers address contradictions in reported synthetic yields?

Advanced Research Question

  • Key Variables :
    • Stoichiometry : Excess amine (2:1 ratio) improves conversion .
    • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) may recover losses from precipitation .
  • Case Study : Okano et al. reported lower yields (70–75%) for analogous compounds due to competing imidazole ring protonation in acidic conditions .

What computational tools predict hydrogen-bonding patterns in crystalline forms?

Advanced Research Question

  • Graph Set Analysis : Etter’s methodology categorizes hydrogen bonds (e.g., D(2) motifs) to predict packing motifs .
  • Software : SHELXL refines H-bond parameters (e.g., d(N–H···N) = 2.89 Å) using crystallographic data .

How can SHELX programs enhance crystallographic refinement for this compound?

Advanced Research Question

  • SHELXL : Refines anisotropic displacement parameters and validates H-atom positions via DELU and SIMU restraints .
  • SHELXE : Resolves phase problems in experimental phasing, critical for novel derivatives .

What strategies improve compound stability during storage and handling?

Basic Research Question

  • Storage : Store as a lyophilized powder at –20°C under argon. Avoid prolonged exposure to DMF, which may degrade the imidazole ring .
  • Stability Assays : Monitor via HPLC (C18 column, 0.1% TFA/CH₃CN gradient) for decomposition peaks .

How can researchers troubleshoot low yields in scaled-up synthesis?

Basic Research Question

  • Scale-Up Adjustments :
    • Mixing Efficiency : Use mechanical stirring to ensure homogeneity in DMF .
    • Temperature Control : Exothermic reactions require cooling to maintain ≤25°C .
  • Alternative Routes : Consider microwave-assisted synthesis (100°C, 30 min) for faster kinetics .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.